Methyl 2,6-dihydroxybenzoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 2,6-dihydroxybenzoate, also known as γ-Resorcylic acid methyl ester , is a chemical compound that has been studied for its potential biological activities. It’s worth noting that this compound is a volatile substance that can be isolated from the whole flowers and corolla of Primula spectabilis .
Mode of Action
It has been reported that the compound exhibits multiple fluorescences, with short wavelength (387) and long wavelength (500) emissions arising from extramolecularly hydrogen-bonded and intramolecularly hydrogen-bonded species
Biochemical Pathways
It’s worth noting that the compound is a derivative of 2,6-dihydroxybenzoic acid , which may suggest potential involvement in pathways related to benzoic acid metabolism
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in mice. The compound exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of this compound is reported to be 23% . These characteristics suggest that the compound is rapidly absorbed and eliminated from the body, which could influence its bioavailability and efficacy.
Result of Action
It’s worth noting that the compound is a volatile substance that can be isolated from the whole flowers and corolla of primula spectabilis , suggesting potential roles in plant physiology or interactions with other organisms
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s volatility suggests that it could be affected by temperature, humidity, and other atmospheric conditions . Additionally, its pharmacokinetic properties, including its fast absorption and high systemic clearance , could be influenced by factors such as the physiological state of the organism and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid. The typical synthetic route involves esterification, where 2,6-dihydroxybenzoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 2,6-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dihydroxybenzoate: Similar structure but with hydroxyl groups at the 2 and 5 positions.
Methyl 3,4-dihydroxybenzoate: Hydroxyl groups at the 3 and 4 positions.
Methyl 2,3-dihydroxybenzoate: Hydroxyl groups at the 2 and 3 positions
Uniqueness
Methyl 2,6-dihydroxybenzoate is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 2,6-dihydroxy configuration allows for specific interactions and reactions that are distinct from other isomers .
Properties
IUPAC Name |
methyl 2,6-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZCKUNZVMBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334174 | |
Record name | Methyl 2,6-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-45-0 | |
Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?
A1: this compound can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of this compound with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].
Q2: Can you describe the crystal structure of this compound?
A2: In the crystal structure of this compound, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].
Q3: Has this compound been used in the synthesis of other compounds?
A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].
Q4: Are there any studies on the fluorescence properties of this compound?
A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning this compound and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.
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